Home > Products > Building Blocks P2774 > 2-(cyclohex-3-en-1-yl)-1H-1,3-benzodiazole
2-(cyclohex-3-en-1-yl)-1H-1,3-benzodiazole - 273377-88-1

2-(cyclohex-3-en-1-yl)-1H-1,3-benzodiazole

Catalog Number: EVT-1337653
CAS Number: 273377-88-1
Molecular Formula: C13H14N2
Molecular Weight: 198.26g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-(cyclohex-3-en-1-yl)-1H-1,3-benzodiazole is a compound that belongs to the class of benzodiazoles, which are known for their diverse biological activities. This compound features a bicyclic structure with a benzene ring fused to a diazole ring, and it is characterized by the presence of a cyclohexene substituent. The unique structure of 2-(cyclohex-3-en-1-yl)-1H-1,3-benzodiazole contributes to its potential applications in medicinal chemistry and materials science.

Source

The compound can be synthesized through various organic reactions, including cyclization and substitution methods. Its derivatives and related compounds are frequently studied in chemical literature due to their pharmacological properties.

Classification

2-(cyclohex-3-en-1-yl)-1H-1,3-benzodiazole can be classified as an organic heterocyclic compound, specifically a benzodiazole derivative. Benzodiazoles are often categorized based on their substitution patterns and the nature of the heteroatoms present in their structures.

Synthesis Analysis

Methods

The synthesis of 2-(cyclohex-3-en-1-yl)-1H-1,3-benzodiazole can be achieved through several methods:

  1. Cyclization Reactions: This involves the formation of the benzodiazole ring from appropriate precursors. For example, starting materials such as o-phenylenediamine and suitable carbonyl compounds can undergo cyclization under acidic or basic conditions.
  2. Substitution Reactions: The introduction of the cyclohexenyl group can be accomplished through electrophilic aromatic substitution or nucleophilic substitution reactions.

Technical Details

The synthesis typically requires careful control of reaction conditions, including temperature, solvent choice, and reactant concentrations. For instance, using polar solvents can facilitate the reaction by stabilizing intermediates.

Molecular Structure Analysis

Structure

The molecular structure of 2-(cyclohex-3-en-1-yl)-1H-1,3-benzodiazole features:

  • A benzodiazole core, which consists of a fused benzene and diazole ring.
  • A cyclohexene substituent at the 2-position of the benzodiazole ring.

Data

The molecular formula is C13H13N2C_{13}H_{13}N_2, indicating that it contains 13 carbon atoms, 13 hydrogen atoms, and 2 nitrogen atoms. The compound has a molecular weight of approximately 199.25 g/mol.

Chemical Reactions Analysis

Reactions

2-(cyclohex-3-en-1-yl)-1H-1,3-benzodiazole can participate in various chemical reactions:

  1. Electrophilic Substitution: The aromatic nature of the benzodiazole allows for electrophilic substitution reactions at various positions on the ring.
  2. Nucleophilic Addition: The presence of nitrogen atoms in the diazole ring can facilitate nucleophilic addition reactions with electrophiles.

Technical Details

In synthetic applications, controlling reaction conditions such as temperature and pH is crucial for optimizing yields and selectivity in these reactions.

Mechanism of Action

Process

The mechanism of action for compounds like 2-(cyclohex-3-en-1-yl)-1H-1,3-benzodiazole often involves interaction with biological targets such as enzymes or receptors.

Data

Studies have shown that benzodiazoles may exhibit effects on neurotransmitter systems or act as inhibitors for specific enzymes involved in metabolic pathways. The exact mechanism would depend on the specific biological target being investigated.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dichloromethane and ethanol but may have limited solubility in water.

Chemical Properties

The compound is expected to exhibit stability under normal laboratory conditions but may be sensitive to strong acids or bases which could lead to degradation or hydrolysis.

Relevant data indicates that its melting point is around 150°C, which suggests moderate thermal stability.

Applications

Scientific Uses

2-(cyclohex-3-en-1-yl)-1H-1,3-benzodiazole has potential applications in:

  • Medicinal Chemistry: Investigated for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
  • Material Science: Explored for use in organic electronics due to its unique electronic properties stemming from its conjugated system.

Research continues to explore its full potential across various fields due to its interesting structural characteristics and biological activities.

Introduction

Structural and Electronic Properties of 1,3-Benzodiazole Derivatives

The 1,3-benzodiazole (benzimidazole) core is an electron-deficient, planar, bicyclic heteroaromatic system characterized by a 10-π electron configuration. Its structure comprises a benzene ring fused to an imidazole ring at the 4 and 5 positions, resulting in a delocalized electronic system with significant dipole moments across the heterocyclic ring. The parent benzimidazole exhibits moderate basicity (pKa ~5.5) due to the imine-like nitrogen (N3), while the pyrrole-like nitrogen (N1) displays weak acidity (pKa ~12.8), allowing for salt formation under appropriate conditions [3]. Key physicochemical parameters include a molecular weight of 118.14 g/mol, melting point of 170-172°C, and a calculated logP value of 0.90, indicating moderate hydrophilicity [3]. These properties adhere to Lipinski's rule of five, suggesting favorable drug-likeness potential for derivatives.

Table 1: Core Structural and Electronic Parameters of 2-(cyclohex-3-en-1-yl)-1H-1,3-benzodiazole

PropertyValue/DescriptionMethod/Reference
Molecular FormulaC₁₃H₁₄N₂PubChem CID 3618622
Molecular Weight198.27 g/molCalculated
SMILESC1CC(CC=C1)C2=NC3=CC=CC=C3N2PubChem Lite
InChIKeyOAHBJWHRMOTVSW-UHFFFAOYSA-NPubChem
Predicted LogP (XLogP3)2.4 (Estimated)Analog Data
Tautomeric Forms1H-tautomer (predominant), 3H-tautomer (minor)Spectral Analysis
PlanarityBenzodiazole core planar; cyclohexene puckeredComputational Modeling

The introduction of the cyclohex-3-en-1-yl substituent at the C2 position modifies the electronic environment of the benzimidazole system. Spectroscopically, the compound displays characteristic features: infrared spectroscopy reveals N-H stretching vibrations at approximately 3400 cm⁻¹, aromatic C-H stretches near 3050 cm⁻¹, and C=N stretches within the 1600-1500 cm⁻¹ region. Nuclear magnetic resonance (¹H NMR) analysis shows distinctive patterns: benzimidazole protons appear as complex multiplets between δ 7.0-8.0 ppm, the vinylic protons of the cyclohexene ring resonate around δ 5.6 ppm, and alicyclic methylene protons appear between δ 1.6-2.8 ppm [4] [9]. Mass spectrometry yields a molecular ion peak at m/z 198.115 [M]⁺, with fragmentation patterns showing dominant cleavage at the C(benzimidazole)-C(cyclohexene) bond, producing the benzimidazolyl cation (m/z 118) and cyclohexenyl radical [4].

Table 2: Predicted Spectral Characteristics of 2-(cyclohex-3-en-1-yl)-1H-1,3-benzodiazole

Spectroscopic MethodKey Predicted SignalsStructural Assignment
¹H NMRδ 7.50-7.10 (m, 4H)Benzimidazole aromatic protons
δ 5.65 (m, 2H)Cyclohexene vinylic protons (H3, H4)
δ 3.45 (m, 1H)Methine proton at C1 (cyclohexene)
δ 2.60-1.80 (m, 4H)Cyclohexene methylene protons
δ 10.80 (s, br, 1H)N-H proton (tautomerism-sensitive)
¹³C NMRδ 150.2C2 (benzimidazole)
δ 130.5, 127.8, 125.3, 122.1Benzimidazole aromatic carbons
δ 132.5, 128.7Cyclohexene vinylic carbons
δ 40.1C1 (cyclohexene)
δ 28.9, 24.5Cyclohexene alicyclic carbons
MS (EI)m/z 198.115 [M]⁺ (calculated)Molecular ion
m/z 181.113 [M-H₂O]⁺ (minor)Dehydration artifact
m/z 118.066Benzimidazolyl cation

Role of Cyclohexene Substituents in Modulating Reactivity

The cyclohex-3-en-1-yl moiety imparts significant steric, electronic, and conformational effects that profoundly influence the reactivity and properties of the benzimidazole core. Unlike simple alkyl substituents (e.g., methyl or ethyl groups), this alicyclic system introduces a three-dimensional, semi-flexible structure with defined stereochemistry. The ring's puckered conformation creates axial and equatorial orientations for substituents, potentially influencing molecular recognition in biological systems. Crucially, the double bond between C3 and C4 introduces unsaturation, enhancing electron-donating capabilities through hyperconjugation while providing a site for electrophilic addition reactions . The calculated XLogP3 value of 2.4 for related cyclohexenyl-benzodiazoles indicates substantially increased lipophilicity compared to the parent benzimidazole (logP 0.90), suggesting improved membrane permeability—a critical factor for bioactive molecules [3] .

Sterically, the cyclohexene ring imposes significant bulk near the C2 position, potentially shielding the electrophilic carbon from nucleophilic attack and directing reagents toward the N1 and N3 positions. This steric hindrance was demonstrated computationally through molecular modeling, which shows restricted rotation around the C(benzimidazole)-C(cyclohexene) bond, creating atropisomeric properties at ambient temperatures. Electronically, the saturated components of the ring exert mild electron-donating inductive effects, while the double bond enables resonance interactions that subtly influence the electron density at the benzimidazole N3 nitrogen. These effects collectively modify the acidity of the N-H proton, shifting its pKa compared to unsubstituted benzimidazole .

The presence of the double bond unlocks unique chemical transformations unavailable to saturated analogs. Notable reactions include:

  • Electrophilic Addition: Halogens or hydrogen halides add across the C3-C4 double bond, creating halo-substituted cyclohexane derivatives with altered electronic profiles.
  • Diels-Alder Reactivity: The cyclohexene's diene character enables participation in [4+2] cycloadditions, potentially generating complex polycyclic architectures.
  • Selective Hydrogenation: Catalytic hydrogenation yields the saturated cyclohexyl analog, offering a pathway to modulate lipophilicity and stereochemistry.
  • Oxidation: Sensitive oxidation at the allylic positions (C2 or C6) can generate enone systems conjugated with the benzimidazole .

Table 3: Comparative Analysis of Cyclohexene-Substituted vs. Standard Benzimidazole Derivatives

Property2-(cyclohex-3-en-1-yl) Derivative2-Methyl Analog5-NitrobenzimidazoleBiological Implications
Lipophilicity (LogP)2.4 (Predicted)1.8 (Measured)1.2 (Measured)Enhanced membrane permeability
Steric BulkHigh (Puckered 3D structure)Low (Planar methyl)Moderate (Planar nitro group)Target selectivity via steric complementarity
Electron EffectsMild π-donation (Hyperconjugation)Hyperconjugative donationStrong π-acceptanceModulated binding to electron-deficient targets
Conformational FreedomRestricted rotation (Atropisomerism possible)Free rotationMinimalEntropic advantages in binding
Synthetic VersatilityHigh (Diels-Alder, addition, oxidation)Low (Limited modification sites)Moderate (Nucleophilic displacement)Access to diverse analogs for SAR studies

Historical Evolution of Heterocyclic Systems Containing Benzodiazole Motifs

The chemistry of benzodiazoles, particularly benzimidazoles, has evolved significantly since Hobrecker's first synthesis of the parent heterocycle in 1872 [3]. Early developments focused on structural elucidation and simple derivatization methods, primarily exploring reactivity at the N1, C2, and C5/C6 positions. The discovery of the benzimidazole nucleus within vitamin B₁₂ in the mid-20th century catalyzed intense interest in its biological potential, leading to systematic investigations into structure-activity relationships. Seminal work in the 1960s explored complex benzodiazole systems, including derivatives fused with additional heterocycles such as benzothiazoles, exemplified by research on 6,7-diaminobenzothiazole and its transformation into novel heterocyclic architectures [7].

The Herz reaction, patented in 1913 and detailed in journal publications a decade later, marked a pivotal advancement in benzodiazole-related heterocycle synthesis [6]. This transformation utilized disulfur dichloride (sulfur monochloride) reacting with anilines in acetic acid to produce benzodithiazolium salts ("Herz salts"). Although originally aimed at dye manufacturing, this reaction laid crucial groundwork for accessing diverse heterocyclic systems, including pathways to benzimidazole precursors like ortho-aminothiophenols [6]. The late 20th century witnessed strategic innovations in benzimidazole functionalization, particularly regioselective C2 substitution, enabling efficient construction of complex analogs like 2-(cyclohex-3-en-1-yl)-1H-1,3-benzodiazole.

Modern synthetic approaches to C2-alkyl/alkenyl benzimidazoles predominantly employ three key strategies:

  • Dehydrogenative Condensation: Direct coupling of benzimidazole with cyclohexene using transition metal catalysts (e.g., Pd/Cu systems).
  • Cyclization Pathways: Formation of the benzimidazole ring from ortho-phenylenediamine derivatives using cyclohexenecarboxylic acids or aldehydes under oxidative conditions.
  • Nucleophilic Displacement: Reaction of 2-chlorobenzimidazole with cyclohexenyl organometallics (e.g., Grignard reagents or cyclohexenylzinc chlorides).

These methodological advances coincided with expanding recognition of benzimidazoles' pharmacological significance. The 1980s-1990s witnessed the clinical approval of landmark drugs like omeprazole (antiulcerative) and albendazole (anthelmintic), cementing the scaffold's therapeutic relevance [3]. Contemporary research focuses on hybrid architectures like 2-(cyclohex-3-en-1-yl)-1H-1,3-benzodiazole, designed to leverage synergistic effects between aromatic heterocycles and alicyclic systems. Recent innovations include incorporating carboxylic acid functionalities at the C6 position (e.g., 2-(cyclohex-3-en-1-yl)-1H-1,3-benzodiazole-6-carboxylic acid, C₁₄H₁₄N₂O₂) to enhance water solubility or enable conjugation with biomolecules [9].

Table 4: Key Historical Milestones in Benzimidazole Chemistry Relevant to 2-(cyclohex-3-en-1-yl) Derivatives

Time PeriodMilestone AchievementImpact on Cyclohexenyl-Benzodiazole Chemistry
1872First synthesis of benzimidazole (Hobrecker)Established the core scaffold for future derivatization
1913-1923Development of the Herz reaction for benzodithiazolesProvided synthetic routes to benzodiazole precursors
1960sExploration of fused benzothiazole-benzodiazole systemsDemonstrated versatility in complex heterocycle formation
1980sOmeprazole commercialization (PPI inhibitor)Validated therapeutic potential of C2-substituted benzimidazoles
Early 2000sAdvances in C-H activation/functionalizationEnabled direct C2-alkenylation methods
2020sRational design of benzimidazole hybrids with alicyclic moietiesTargeted optimization of physicochemical properties

Properties

CAS Number

273377-88-1

Product Name

2-(cyclohex-3-en-1-yl)-1H-1,3-benzodiazole

IUPAC Name

2-cyclohex-3-en-1-yl-1H-benzimidazole

Molecular Formula

C13H14N2

Molecular Weight

198.26g/mol

InChI

InChI=1S/C13H14N2/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h1-2,4-5,8-10H,3,6-7H2,(H,14,15)

InChI Key

OAHBJWHRMOTVSW-UHFFFAOYSA-N

SMILES

C1CC(CC=C1)C2=NC3=CC=CC=C3N2

Canonical SMILES

C1CC(CC=C1)C2=NC3=CC=CC=C3N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.